molecular formula C9H10ClIN2 B15245805 (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride CAS No. 1159489-38-9

(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride

Cat. No.: B15245805
CAS No.: 1159489-38-9
M. Wt: 308.54 g/mol
InChI Key: XVXWSENRIJBQOP-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride is a chiral organic compound that features an amino group, a nitrile group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amino acid derivative.

    Iodination: The aromatic ring is iodinated using iodine and a suitable oxidizing agent.

    Nitrile Formation: The nitrile group is introduced through a dehydration reaction of the corresponding amide or by using a cyanation reagent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalyst, base (e.g., K2CO3), and boronic acid.

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkyne.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: New aryl or alkyl derivatives.

    Oxidation Products: Amides or carboxylic acids.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity to these targets, while the amino and nitrile groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (S)-2-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
  • (S)-2-Amino-3-(4-chlorophenyl)propanenitrile hydrochloride
  • (S)-2-Amino-3-(4-fluorophenyl)propanenitrile hydrochloride

Comparison:

  • Uniqueness: The presence of the iodine atom in (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions.
  • Reactivity: The iodophenyl group is more reactive in substitution reactions compared to its halogen counterparts, making it a valuable intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1159489-38-9

Molecular Formula

C9H10ClIN2

Molecular Weight

308.54 g/mol

IUPAC Name

(2S)-2-amino-3-(4-iodophenyl)propanenitrile;hydrochloride

InChI

InChI=1S/C9H9IN2.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9H,5,12H2;1H/t9-;/m0./s1

InChI Key

XVXWSENRIJBQOP-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C#N)N)I.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C#N)N)I.Cl

Origin of Product

United States

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